3-Chloro-4-iodobenzotrifluoride
Overview
Description
3-Chloro-4-iodobenzotrifluoride is an organic compound with the chemical formula C7H3ClF3I . It is a colorless to pale yellow liquid with a strong pungent odor . This compound is primarily used as a substrate, reagent, and catalyst in organic synthesis reactions. It has applications in the fields of pesticides and pharmaceuticals, where it is used to prepare pesticides, pharmaceutical intermediates, and antibacterial agents .
Mechanism of Action
Target of Action
3-Chloro-4-iodobenzotrifluoride is a chemical compound with the molecular formula C7H3ClF3I
Mode of Action
Similar compounds have been shown to undergo reactions such as aminocarbonylation . In this process, the compound interacts with its targets, leading to changes in their structure and function.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of306.45 and density of 1.98 , can influence its bioavailability and pharmacokinetics.
Preparation Methods
The preparation of 3-Chloro-4-iodobenzotrifluoride is generally achieved through a fluorination reaction. The synthetic route involves the reaction of 3-chloro-4-iodotoluene with hydrofluoric acid to obtain 3-chloro-4-iodotoluene, which is then reacted with trifluoromethanesulfonic acid to yield the target product . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound are maintained.
Chemical Reactions Analysis
3-Chloro-4-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogens (chlorine and iodine) on the benzene ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as the Sonogashira coupling, where it reacts with phenylacetylene using a palladium catalyst.
Common reagents used in these reactions include hydrofluoric acid, trifluoromethanesulfonic acid, and various palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted benzene derivatives .
Scientific Research Applications
3-Chloro-4-iodobenzotrifluoride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
3-Chloro-4-iodobenzotrifluoride can be compared with other similar compounds, such as:
4-Chloro-3-iodobenzotrifluoride: This compound has a similar structure but with the positions of the chlorine and iodine atoms reversed.
4-Iodobenzotrifluoride: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Iodobenzotrifluoride: This compound lacks the chlorine atom and has different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific combination of halogens, which provides distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
2-chloro-1-iodo-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJRBVGSKAKZKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371477 | |
Record name | 3-Chloro-4-iodobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141738-80-9 | |
Record name | 3-Chloro-4-iodobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-iodobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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